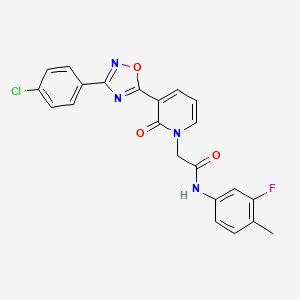

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

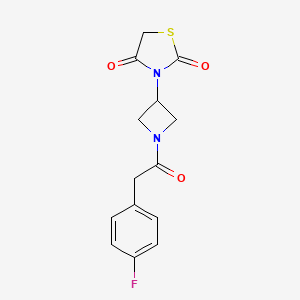

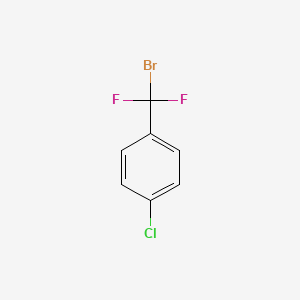

“N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyrazole ring, a pyridazine ring, a thiazole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and hydrazine . The pyridazine ring could be synthesized from a 1,4-diketone and hydrazine . The thiazole ring could be formed from a condensation of an α-halo ketone, an amine, and a thiourea . The carboxamide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridazine rings are both nitrogen-containing heterocycles, which can participate in hydrogen bonding and other polar interactions . The thiazole ring contains both nitrogen and sulfur atoms, adding to the polarity of the molecule . The carboxamide group is also polar and can participate in hydrogen bonding .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could undergo electrophilic substitution reactions at the carbon positions . The pyridazine ring could undergo similar reactions . The thiazole ring could undergo reactions at the sulfur atom, such as oxidation . The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups and rings would likely make the compound relatively polar, which could affect its solubility in different solvents . The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .

科学的研究の応用

Synthesis and Chemical Properties

N-substituted compounds related to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide have been synthesized and characterized, showing potential as templates for developing biologically active compounds due to their moderate to significant radical scavenging activity. Such activity is indicative of their potential in antioxidant applications (Ahmad et al., 2012).

Biological Applications

Compounds with similar structures have been synthesized and evaluated for their biological activities. For instance, novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of these compounds in biomedical research (Rahmouni et al., 2016).

Antibacterial and Antifungal Properties

Research has shown that similar compounds possess promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential use of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Antioxidant and Antitumor Activities

Further studies have revealed the antioxidant and antitumor properties of pyrazolopyridine derivatives, with some compounds exhibiting significant activity against liver and breast cancer cell lines. This suggests their potential application in cancer treatment and prevention (El‐Borai et al., 2013).

Antiviral Activities

Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for their anti-influenza A virus (subtype H5N1) activity. Several compounds demonstrated significant antiviral activities, underscoring the potential of these compounds in antiviral drug development (Hebishy et al., 2020).

将来の方向性

特性

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2S/c1-14-12-15(2)27(24-14)18-8-9-19(28)26(25-18)11-10-22-20(29)17-13-30-21(23-17)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIKCRRNXHBXRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid](/img/structure/B2369502.png)

![5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2369504.png)

![(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine](/img/structure/B2369506.png)

![Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B2369510.png)

![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2369511.png)